molecular formula C18H18N2O3 B6572577 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-78-2

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572577
CAS No.: 922054-78-2
M. Wt: 310.3 g/mol
InChI Key: BAIGPBXPOIYRSC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group, a benzamide moiety, and a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzoic acid with 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific combination of functional groups and the tetrahydroquinoline ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-15-7-3-12(4-8-15)18(22)19-14-6-9-16-13(11-14)5-10-17(21)20-16/h3-4,6-9,11H,2,5,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIGPBXPOIYRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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